
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphole derivative with a tetrafluoropropoxy reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
Scientific Research Applications
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of non-flammable liquid electrolytes for safer batteries.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share similar fluorinated groups but differ in their core structures.
4-Methyl-5-oxo-2-(2,2,3,3-tetrafluoropropoxy)-4,5-dihydrobenzo[d][1,3,2]dioxaphosphepine-4-carbonitrile 2-oxide: This compound has a similar tetrafluoropropoxy group but differs in its overall molecular framework.
Uniqueness
2-(2,2,3,3-Tetrafluoropropoxy)-1,3,2-benzodioxaphosphole 2-oxide is unique due to its specific combination of a benzodioxaphosphole ring and a tetrafluoropropoxy group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
127054-63-1 |
|---|---|
Molecular Formula |
C9H7F4O4P |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C9H7F4O4P/c10-8(11)9(12,13)5-15-18(14)16-6-3-1-2-4-7(6)17-18/h1-4,8H,5H2 |
InChI Key |
HDOPGHTUKVMYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OP(=O)(O2)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




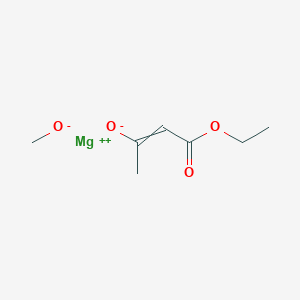
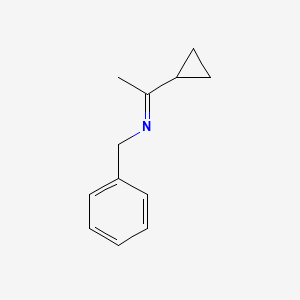
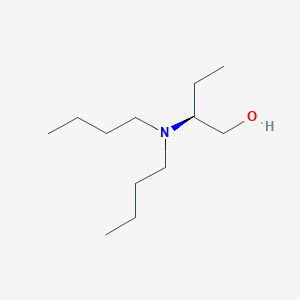


![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
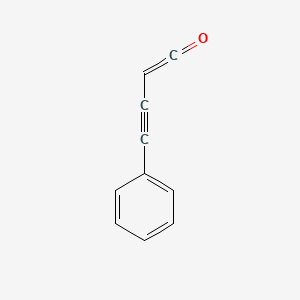
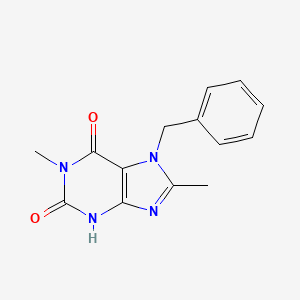
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
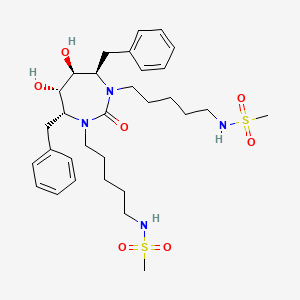

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
